![molecular formula C13H19N3S B4974795 5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione](/img/structure/B4974795.png)
5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione
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Overview
Description
5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione is a chemical compound belonging to the class of triazolidines This compound is characterized by its unique structure, which includes a triazolidine ring substituted with methyl, isobutyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione can be achieved through several methods. One common approach involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding triazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may interact with tankyrase enzymes, affecting the Wnt signaling pathway, which is crucial in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5-phenyl-2,4-imidazolidinedione
- 5-Isobutyl-5-methylhydantoin
Uniqueness
5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern on the triazolidine ring. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
5-methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-10(2)9-13(3)14-12(17)16(15-13)11-7-5-4-6-8-11/h4-8,10,15H,9H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCFFDMZHCQTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(NC(=S)N(N1)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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